molecular formula C19H32N2Sn B2854683 6-(Tributylstannyl)imidazo[1,2-a]pyridine CAS No. 265664-57-1

6-(Tributylstannyl)imidazo[1,2-a]pyridine

Cat. No.: B2854683
CAS No.: 265664-57-1
M. Wt: 407.189
InChI Key: ZBCDMTSPJQRWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tributylstannyl)imidazo[1,2-a]pyridine typically involves the stannylation of imidazo[1,2-a]pyridine derivatives. One common method is the reaction of imidazo[1,2-a]pyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-(Tributylstannyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the tributylstannyl group is replaced by the incoming electrophile, resulting in various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-(Tributylstannyl)imidazo[1,2-a]pyridine involves its ability to undergo various chemical reactions, which allows it to serve as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific derivatives formed from this compound. For example, some derivatives may interact with biological targets such as enzymes or receptors, leading to specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tributylstannyl group, which allows it to participate in specific chemical reactions such as Stille coupling. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

IUPAC Name

tributyl(imidazo[1,2-a]pyridin-6-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N2.3C4H9.Sn/c1-2-5-9-6-4-8-7(9)3-1;3*1-3-4-2;/h1,3-6H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCDMTSPJQRWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN2C=CN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.